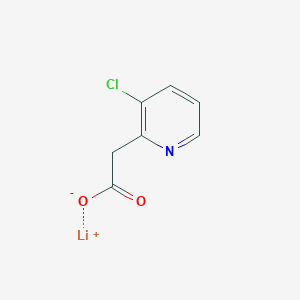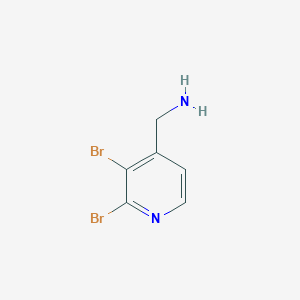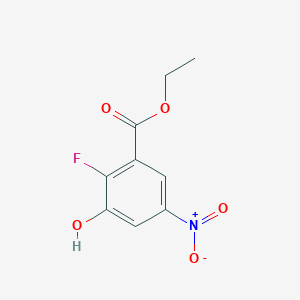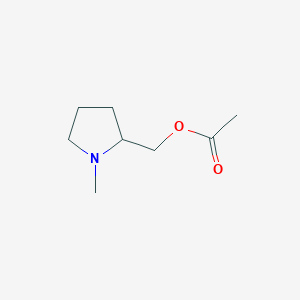
(5-Bromo-7-benzimidazolyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromo-7-benzimidazolyl)methanol is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. The presence of a bromine atom at the 5th position and a hydroxymethyl group at the 7th position of the benzimidazole ring makes this compound a unique and valuable compound for scientific research and industrial applications .
Vorbereitungsmethoden
The synthesis of (5-Bromo-7-benzimidazolyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-1,2-phenylenediamine and formaldehyde.
Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions.
Purification: The product is purified using recrystallization or chromatography techniques to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
(5-Bromo-7-benzimidazolyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to form the corresponding amine or alcohol derivatives.
Substitution: The bromine atom at the 5th position can be substituted with other functional groups such as amino, nitro, or alkyl groups using appropriate reagents and conditions.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Wissenschaftliche Forschungsanwendungen
(5-Bromo-7-benzimidazolyl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives with potential biological activities.
Biology: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of (5-Bromo-7-benzimidazolyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to DNA, proteins, and enzymes, affecting their function and leading to various biological effects. For example, its interaction with DNA can inhibit the replication of viruses and cancer cells, while its binding to enzymes can disrupt metabolic pathways essential for the survival of microorganisms .
Vergleich Mit ähnlichen Verbindungen
(5-Bromo-7-benzimidazolyl)methanol can be compared with other similar compounds, such as:
Benzimidazole: The parent compound, which lacks the bromine and hydroxymethyl groups, has a wide range of biological activities but may have different properties and applications.
5-Nitrobenzimidazole: Similar to this compound but with a nitro group instead of a bromine atom, it has distinct chemical and biological properties.
2-Aminobenzimidazole: Another derivative with an amino group at the 2nd position, known for its antimicrobial and anticancer activities
The unique structural features of this compound, such as the bromine and hydroxymethyl groups, contribute to its distinct chemical reactivity and biological activities, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C8H7BrN2O |
|---|---|
Molekulargewicht |
227.06 g/mol |
IUPAC-Name |
(6-bromo-1H-benzimidazol-4-yl)methanol |
InChI |
InChI=1S/C8H7BrN2O/c9-6-1-5(3-12)8-7(2-6)10-4-11-8/h1-2,4,12H,3H2,(H,10,11) |
InChI-Schlüssel |
WKHUQIWKPOJHDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C2C(=C1CO)N=CN2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-3,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13667044.png)


![5'-Bromo-3'H-spiro[azetidine-3,1'-isobenzofuran] hydrochloride](/img/structure/B13667063.png)

![2-(2,3-Difluorobenzyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13667087.png)







